The first paper provides insight into the photophysical characteristics of dimaleimide fluorogens, which are closely related to fluorescein 5-maleimide. These compounds are designed to remain non-fluorescent until they react with thiol groups on cysteine residues within proteins, which then activates their fluorescence1. The study developed a new synthetic route allowing for the attachment of any fluorophore to a dimaleimide moiety. The researchers ruled out intersystem crossing as a quenching pathway and instead identified photoinduced electron transfer (PET) as the mechanism responsible for fluorescence quenching. The PET quenching mechanism was confirmed through measurements of Stern-Volmer rate constants and cyclic voltammetry, which showed that electron transfer from the excited state of the fluorophore to the maleimide group is exergonic1.
The ability of dimaleimide fluorogens to become fluorescent upon reacting with protein cysteine residues has significant implications for protein labeling. This property can be exploited to develop new fluorogenic protein labeling agents, which can be used to visualize protein localization, interaction, and dynamics in living cells1.
The elucidation of the PET quenching mechanism also aids in the design of fluorogens with variable spacer lengths and rigidity. This can help in probing the structure-property relationship of PET efficiency, which is valuable in biophysical studies of protein structures and conformations1.
The second paper explores the dual action of fluorescein derivatives on ATP-sensitive K+ (KATP) channels. These channels play a crucial role in insulin secretion and cardiovascular function. Fluorescein derivatives, including those with maleimide groups, can inhibit active KATP channels or reactivate channels that have been run down in the absence of ATP. This reactivation does not require phosphorylation, challenging the common belief about the mechanism of KATP channel activation. The study also found that after activation by fluorescein derivatives, the channels become resistant to glibenclamide, a selective blocker, indicating allosteric interactions between nucleotide-binding sites and the sulfonylurea receptor2. This finding has potential applications in the development of new drugs targeting KATP channels for the treatment of diabetes and cardiovascular diseases.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0